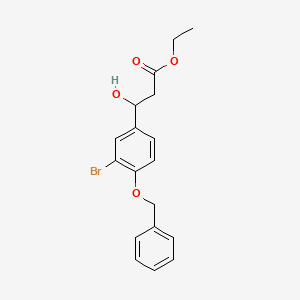
Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated purification systems can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The hydroxypropanoate moiety may also play a role in the compound’s biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(4-(benzyloxy)-3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(4-(benzyloxy)-3-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 3-(4-(benzyloxy)-3-iodophenyl)-3-hydroxypropanoate: Similar structure but with an iodine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the varying halogen atoms.
Propriétés
Formule moléculaire |
C18H19BrO4 |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
ethyl 3-(3-bromo-4-phenylmethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H19BrO4/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3 |
Clé InChI |
RMJKLUDZHWKPBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


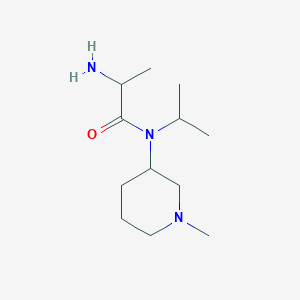






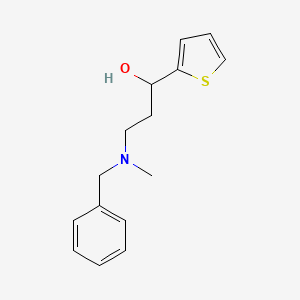
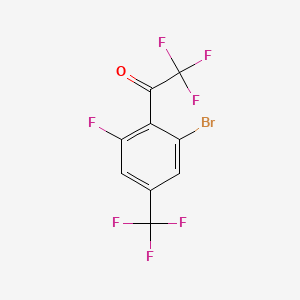
![4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)

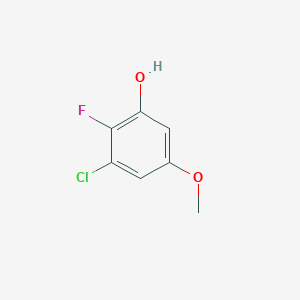
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)

